2-(4-Isobutylphenyl)propanenitrile, also known as ibuprofen nitrile, is an organic compound with the molecular formula and a CAS number of 58609-73-7. It is structurally characterized by a propanenitrile group bonded to a para-isobutylphenyl moiety. This compound is of particular interest due to its relation to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) that alleviates pain and reduces inflammation. The compound's unique structure contributes to its biological activity and potential therapeutic applications .
2-(4-Isobutylphenyl)propanenitrile is classified as a nitrile and is recognized for its potential health hazards, including acute oral toxicity and skin irritation. It is primarily used in laboratory settings and as an intermediate in pharmaceutical formulations. The compound is categorized under various chemical inventories, including EINECS, TSCA, and others .
The synthesis of 2-(4-Isobutylphenyl)propanenitrile typically involves several steps. One notable method includes the reaction of isobutylbenzene with acetonitrile under specific conditions, which yields high amounts of the desired product. This process can be optimized by adjusting reaction parameters such as temperature and catalyst presence to enhance yield and purity .
The synthesis may require the use of solvents and catalysts to facilitate the reaction. Specific conditions such as temperature control and reaction time are crucial for achieving optimal results. The process might also involve purification steps to isolate the product from byproducts and unreacted materials.
2-(4-Isobutylphenyl)propanenitrile can undergo various chemical reactions typical of nitriles, including hydrolysis to form corresponding carboxylic acids or amides. Hydrolysis can convert this compound into ibuprofen amide and subsequently into ibuprofen itself. Additionally, it can participate in nucleophilic substitution reactions when treated with strong bases or nucleophiles .
The reactivity of the nitrile functional group allows it to undergo transformations that are essential in synthetic organic chemistry, making it a valuable intermediate in pharmaceutical applications.
The mechanism of action for 2-(4-Isobutylphenyl)propanenitrile primarily relates to its structural similarity to ibuprofen. It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammatory responses. This inhibition leads to reduced inflammation and pain relief, similar to the effects observed with ibuprofen .
Research indicates that this compound may exhibit analgesic effects comparable to those of ibuprofen, highlighting its potential therapeutic applications in treating pain and inflammation.
The primary application of 2-(4-Isobutylphenyl)propanenitrile lies in pharmaceutical formulations as an intermediate in the production of ibuprofen and related compounds. Its potential use extends to research settings where it may serve as a model compound for studying anti-inflammatory mechanisms and drug interactions . Furthermore, due to its biological activity, it could be explored for novel therapeutic applications targeting pain relief and inflammation management.
The systematic IUPAC name for this compound is 2-[4-(2-methylpropyl)phenyl]propanenitrile, reflecting its branched isobutyl substituent (2-methylpropyl group) on the phenyl ring and the nitrile functional group at the β-position [2] [5]. The carbon adjacent to the nitrile group constitutes a stereogenic center, making the compound chiral and typically synthesized as a racemic mixture [(±)-form] unless specified otherwise [5]. The molecule's core structure consists of a benzene ring connected to an isobutyl chain (‑CH₂CH(CH₃)₂) at the para-position, with a propanenitrile group (‑CH(C)CN) attached ortho to the alkyl chain.
Table 1: Nomenclature and Identifiers of 2-(4-Isobutylphenyl)propanenitrile
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 2-[4-(2-Methylpropyl)phenyl]propanenitrile |
CAS Registry Number | 58609-73-7 |
Common Synonyms | Ibuprofen nitrile; α-Methyl-4-isobutylbenzeneacetonitrile; 2-(p-Isobutylphenyl)propionitrile; (±)-2-(4'-Isobutylphenyl)propionitrile |
Molecular Formula | C₁₃H₁₇N |
Molecular Weight | 187.28 g/mol |
SMILES Notation | CC(C)CC1=CC=C(C=C1)C(C)C#N |
InChI Key | PKQKHWNHCKNYSW-UHFFFAOYSA-N |
Key spectroscopic characteristics include distinctive CN stretching vibrations observed at 2,250 cm⁻¹ in infrared spectroscopy, while ¹H NMR spectra display characteristic peaks for the benzylic methine proton (δ 3.7–4.0 ppm) and methyl groups of the isobutyl substituent (δ 0.8–0.9 ppm) [2] [6]. The compound exhibits lipophilic properties with a predicted density of 0.940±0.06 g/cm³ and boiling point of 124°C at 0.8 mm Hg [1]. Its three-dimensional conformation features a dihedral angle of approximately 45° between the phenyl ring and the propionitrile chain, influencing molecular packing and enzyme interactions in biological systems.
The history of 2-(4-isobutylphenyl)propanenitrile is inextricably linked to the development of ibuprofen by Boots Pure Drug Company researchers during the 1960s. The original Boots synthesis employed a six-step Friedel-Crafts process starting from 2-methylpropylbenzene, yielding racemic ibuprofen through this nitrile intermediate . The final hydrolysis step converted the nitrile to the corresponding carboxylic acid, establishing the core pharmacophore of arylpropionic acid NSAIDs. This synthetic route represented a significant advancement over salicylate-based analgesics but suffered from low atom economy (~40%) and substantial waste generation [8].
A transformative development occurred in the 1990s with the discovery of enzymatic hydrolysis pathways using microbial nitrilases. Researchers identified Acinetobacter sp. strain AK226 as a biocatalyst capable of enantioselectively hydrolyzing the racemic nitrile to produce S-(+)-ibuprofen, a breakthrough enabling sustainable production of the therapeutically active enantiomer [3]. This biocatalytic approach exploited the stereoselectivity of nitrile-hydrolyzing enzymes, which preferentially cleave the S-enantiomer of the nitrile, leaving the R-form intact. Subsequent advancements involved Nocardia corallina B-276, which demonstrated dual nitrile hydratase (NHase) and amidase activity, converting the nitrile to ibuprofen via the amide intermediate through a non-enantioselective pathway [3].
Table 2: Evolution of Synthetic Approaches to Ibuprofen via 2-(4-Isobutylphenyl)propanenitrile
Synthetic Era | Methodology | Catalyst/Reagents | Key Advancement | Limitations |
---|---|---|---|---|
1960s (Boots) | Multi-step chemical synthesis | AlCl₃ (Friedel-Crafts); Cyanide | First commercial route | Low atom economy; Racemic product |
1990s (Biocatalytic) | Enantioselective hydrolysis | Acinetobacter sp. AK226 nitrilase | Production of (S)-ibuprofen | Moderate ee values; Substrate specificity |
2000s (Green Chemistry) | Catalytic carbonylation | Pd complexes; CO gas | Reduced steps; Higher yields | Catalyst cost; Gas handling |
2010s (Continuous Flow) | Integrated reaction systems | Microreactors; Heterogeneous catalysts | Improved efficiency; Process intensification | Capital investment; Technical expertise |
Recent innovations focus on continuous flow synthesis, integrating catalytic Friedel-Crafts acylation, cyanide displacement, and hydrolysis in a single streamlined process. This approach significantly enhances reaction efficiency while reducing waste, aligning with green chemistry principles [8]. The nitrile intermediate remains pivotal in these modern synthetic strategies, demonstrating its enduring importance in pharmaceutical manufacturing despite six decades of technological evolution.
2-(4-Isobutylphenyl)propanenitrile serves as the direct precursor to ibuprofen (2-(4-isobutylphenyl)propionic acid) through hydrolysis of the nitrile group to the corresponding carboxylic acid. This transformation occurs via either chemical hydrolysis (using strong acids/bases) or enzymatic hydrolysis through nitrilase or nitrile hydratase/amidase enzyme systems [3]. The enzymatic pathway proceeds through a stable amide intermediate, 2-(4-isobutylphenyl)propanamide, which exhibits distinct physicochemical properties while retaining the core structural motif.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6